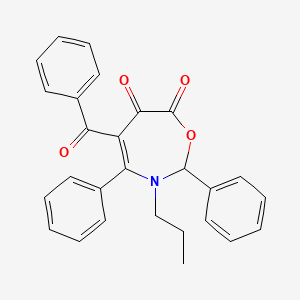
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by its unique structure, which includes a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Thiazoles and their derivatives
Uniqueness
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione stands out due to its unique seven-membered ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
61350-42-3 |
|---|---|
Molecular Formula |
C27H23NO4 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-benzoyl-2,4-diphenyl-3-propyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C27H23NO4/c1-2-18-28-23(19-12-6-3-7-13-19)22(24(29)20-14-8-4-9-15-20)25(30)27(31)32-26(28)21-16-10-5-11-17-21/h3-17,26H,2,18H2,1H3 |
InChI Key |
ZIIHNPWWNAYBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

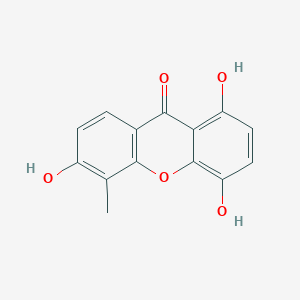
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
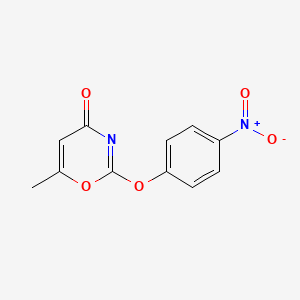
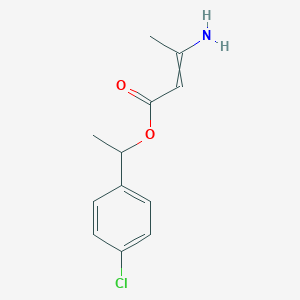
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
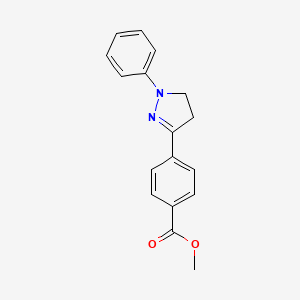
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)



